molecular formula C23H23N5O4 B2540139 9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-04-0

9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2540139
CAS No.: 539845-04-0
M. Wt: 433.468
InChI Key: AXOIFKDVGOKCQS-UHFFFAOYSA-N
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Description

The compound 9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the tetrahydrotriazoloquinazolinone class, characterized by a fused tricyclic core with a pyridine and a trimethoxyphenyl substituent.

Properties

IUPAC Name

9-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-30-17-10-14(11-18(31-2)21(17)32-3)22-26-23-25-15-7-4-8-16(29)19(15)20(28(23)27-22)13-6-5-9-24-12-13/h5-6,9-12,20H,4,7-8H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOIFKDVGOKCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. Its unique structure combines a triazole ring fused to a quinazoline core with pyridine and trimethoxyphenyl substituents. This structural diversity suggests potential for various biological activities and therapeutic applications.

  • Molecular Formula : C25H27N5O4
  • Molecular Weight : 461.52 g/mol
  • CAS Number : 540481-33-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, with a focus on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent research has highlighted the compound's significant cytotoxic effects against multiple cancer cell lines. For example:

  • Cytotoxicity : In a study evaluating the cytotoxic effects of several triazoloquinazolines, the compound exhibited an IC50 value of 1.38 μM against HepG2 liver cancer cells. This indicates potent antiproliferative activity compared to standard chemotherapeutics like podophyllotoxin .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the intrinsic pathway. It was shown to increase the levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic protein Bcl-2. Flow cytometry analysis revealed significant increases in early and late apoptotic cell populations after treatment with the compound .

Molecular Interaction Studies

Molecular docking studies have been conducted to explore the binding interactions of the compound with tubulin:

  • Binding Affinity : The compound was docked into the binding site of tubulin (PDB code: 5LYJ), demonstrating strong interactions through hydrogen bonds with key amino acids. The docking score was reported at -14.67 kcal/mol, indicating a high binding affinity that correlates with its inhibitory effects on tubulin polymerization .

Comparative Biological Activity Table

Compound NameStructure FeaturesNotable Activities
This compoundTriazole ring fused to quinazolinePotent anticancer activity (IC50 = 1.38 μM)
6-(4-Methylphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneSimilar triazoloquinazoline coreAntifungal properties
6-(Phenyl)-9-(pyridin-3-yl)-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneLacks trimethoxy substituentPotential cytotoxic effects

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Apoptosis Induction in HepG2 Cells : A detailed study indicated that treatment with the compound led to significant changes in cell cycle distribution and apoptosis markers after 48 hours of exposure. The increase in Annexin-V-positive cells confirmed its role in promoting apoptosis through modulation of key regulatory proteins .
  • Inhibition of Tubulin Polymerization : The compound's ability to inhibit tubulin polymerization was corroborated by molecular docking studies that revealed its interaction with critical residues within the tubulin structure. This inhibition is crucial for its anticancer activity as it disrupts normal mitotic processes in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s pyridin-3-yl and 3,4,5-trimethoxyphenyl groups distinguish it from analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents Molecular Weight logP Melting Point (°C) Key Features
Target Compound Pyridin-3-yl, 3,4,5-trimethoxyphenyl Not provided Not provided Not provided Potential RXFP4 modulation
13a () 4-Hydroxyphenyl Not provided Not provided 230–231 69.5% synthesis yield; RXFP4 agonist
7287-0403 () 4-(Diethylamino)phenyl 365.48 3.57 Not provided High logP; racemic mixture
727394-75-4 () Thiophen-2-yl Not provided Not provided Not provided Sulfur-containing aromatic ring
  • Trimethoxyphenyl vs.
  • Pyridine vs. Thiophene (727394-75-4) : The pyridine moiety introduces nitrogen-based polarity, whereas the thiophene in 727394-75-4 may enhance π-π stacking interactions due to sulfur’s electron-rich nature.

Pharmacological Implications

  • RXFP4 Agonism : Compound 13a () demonstrates RXFP4 receptor activity, suggesting that the target compound’s trimethoxyphenyl group might enhance binding affinity or selectivity.
  • logP and Bioavailability: The diethylamino-substituted analog 7287-0403 (logP = 3.57) indicates that the target compound’s logP may fall within a similar range, balancing solubility and membrane penetration.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino intermediates. A general approach involves:

  • Step 1 : Reacting 3-amino-substituted precursors with substituted benzaldehydes under reflux conditions to form intermediate hydrazones.
  • Step 2 : Cyclization using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C for 1 hour, followed by reflux with N-aryl/benzyl hydrazinopyrazinones for 24 hours .
  • Purification : Recrystallization from DMF/i-propanol mixtures to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • 1H NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • LC-MS : To verify molecular weight (e.g., m/z = 463.2 [M+H]+) .
  • Elemental Analysis : Cross-validation of carbon, hydrogen, and nitrogen content (e.g., calculated vs. observed C: 72.27% vs. 72.31%) .

Q. What are the common pharmacological targets for this structural class?

Triazoloquinazoline derivatives often target kinases, G-protein-coupled receptors (GPCRs), or adenosine receptors due to their fused heterocyclic core. Preliminary screening should include:

  • Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).
  • Cellular viability assays (e.g., IC50 determination in cancer cell lines) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies in NMR peaks may arise from tautomerism or solvent effects. To resolve this:

  • Variable Temperature (VT) NMR : Perform experiments at 25°C, 50°C, and 80°C to identify dynamic equilibria .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to assign ambiguous signals .
  • X-ray Crystallography : Confirm solid-state structure if single crystals are obtainable .

Q. What strategies improve synthetic yield for derivatives with bulky substituents?

Bulky groups (e.g., 3,4,5-trimethoxyphenyl) can hinder cyclization. Optimize by:

  • Solvent Selection : Use high-boiling solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 4 hours vs. 24 hours) and improve yields by 15–20% .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

A three-step SAR workflow is recommended:

  • Core Modification : Replace the pyridin-3-yl group with thiophene or morpholine derivatives to assess electronic effects .
  • Substituent Screening : Synthesize analogs with varying methoxy positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy) to evaluate steric impact .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like Aurora kinases .

Q. What methods validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Thermal Stability : Heat to 60°C for 72 hours and analyze by TLC or DSC for decomposition .
  • Light Exposure : Test photodegradation under UV light (254 nm) for 48 hours .

Methodological Notes

  • Synthesis Optimization : Evidence from highlights CDI-mediated cyclization as versatile for diverse acid precursors.
  • Analytical Validation : Cross-referencing NMR and LC-MS data (e.g., ) is critical to avoid misassignment of complex heterocyclic signals.
  • Biological Screening : Prioritize targets based on structural analogs (e.g., triazolopyrazines in show kinase inhibition).

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